molecular formula C9H17NO7S B568388 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID CAS No. 124650-46-0

2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID

カタログ番号 B568388
CAS番号: 124650-46-0
分子量: 283.295
InChIキー: JEPVUMTVFPQKQE-NOVZGDRXSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID, also known as Troglitazone, is a chemical compound that belongs to the class of thiazolidinediones. It was initially developed as an anti-diabetic drug, but due to its adverse effects, it was withdrawn from the market. However, it has been extensively studied for its potential therapeutic applications in various diseases.

作用機序

The mechanism of action of 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor that regulates glucose and lipid metabolism. Activation of PPARγ leads to the upregulation of genes involved in glucose uptake and utilization, resulting in improved insulin sensitivity. It also leads to the downregulation of genes involved in lipogenesis, resulting in decreased lipid accumulation.
Biochemical and Physiological Effects:
2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID has been shown to improve insulin sensitivity and glucose uptake in various tissues, including adipose tissue, liver, and skeletal muscle. It also leads to the reduction of circulating free fatty acids and triglycerides. 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID has been shown to exhibit anti-inflammatory and anti-cancer properties by modulating various signaling pathways. It has also been shown to improve endothelial function and reduce oxidative stress.

実験室実験の利点と制限

The advantages of using 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID in lab experiments include its well-characterized mechanism of action and its ability to modulate various signaling pathways. However, its adverse effects, such as hepatotoxicity, limit its use in lab experiments.

将来の方向性

1. Further studies are needed to understand the potential therapeutic applications of 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID in various diseases.
2. The development of 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID analogs with improved efficacy and safety profiles.
3. The identification of biomarkers that can predict the response to 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID treatment.
4. The investigation of the role of 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID in the regulation of autophagy and apoptosis.
5. The development of novel drug delivery systems for 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID to improve its bioavailability and reduce its adverse effects.
Conclusion:
2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. Its well-characterized mechanism of action and ability to modulate various signaling pathways make it a promising candidate for drug development. However, its adverse effects, such as hepatotoxicity, limit its use in clinical practice. Further studies are needed to understand the potential therapeutic applications of 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID and to develop novel drug delivery systems to improve its efficacy and safety profiles.

合成法

The synthesis of 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID involves the reaction of 5-bromo-2-pentanone with D-galactose, followed by the formation of a thiazolidine ring through the reaction with cysteine. This is then oxidized to form the carboxylic acid group, resulting in the formation of 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID.

科学的研究の応用

2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. It has been shown to exhibit anti-inflammatory and anti-cancer properties by modulating various signaling pathways. It has also been studied for its potential role in the treatment of metabolic disorders such as obesity and diabetes.

特性

CAS番号

124650-46-0

製品名

2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID

分子式

C9H17NO7S

分子量

283.295

IUPAC名

(2R,4R)-2-[(1R,2S,3S,4R)-1,2,3,4,5-pentahydroxypentyl]-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C9H17NO7S/c11-1-4(12)5(13)6(14)7(15)8-10-3(2-18-8)9(16)17/h3-8,10-15H,1-2H2,(H,16,17)/t3-,4+,5-,6-,7+,8+/m0/s1

InChIキー

JEPVUMTVFPQKQE-NOVZGDRXSA-N

SMILES

C1C(NC(S1)C(C(C(C(CO)O)O)O)O)C(=O)O

同義語

2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。